molecular formula C8H5BrN2O2 B099222 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 16672-19-8

3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B099222
CAS No.: 16672-19-8
M. Wt: 241.04 g/mol
InChI Key: INJVJPDDSBYUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the 3-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the treatment of various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more sustainable reagents and solvents is often prioritized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the oxadiazole ring.

Major Products:

    Substituted Derivatives: Various substituted derivatives can be obtained by nucleophilic substitution reactions.

    Oxidized and Reduced Products: Different oxidized and reduced forms of the compound can be synthesized through oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activities.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
  • 3-(4-Methylphenyl)-1,2,4-oxadiazol-5(4H)-one

Comparison: Compared to its analogs, 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one exhibits unique properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom than chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-bromophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVJPDDSBYUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546966
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16672-19-8
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 2
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 3
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 4
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 5
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 6
3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.